2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride,Mixtureofdiastereomers
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Overview
Description
2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C13H19N. It is a pyrrolidine derivative, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride typically involves the reaction of 4-methylbenzaldehyde with ethylamine to form an imine intermediate. This intermediate then undergoes cyclization to form the pyrrolidine ring. The final product is obtained by hydrochloride salt formation .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-ethyl-3-(4-methylphenyl)pyrrolidine: This compound is similar but lacks the hydrochloride salt form.
4-methylphenylpyrrolidine: Another related compound with a different substitution pattern on the pyrrolidine ring.
Uniqueness
2-ethyl-3-(4-methylphenyl)pyrrolidinehydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C13H20ClN |
---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
2-ethyl-3-(4-methylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-3-13-12(8-9-14-13)11-6-4-10(2)5-7-11;/h4-7,12-14H,3,8-9H2,1-2H3;1H |
InChI Key |
DMQUTGVSHWUANP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CCN1)C2=CC=C(C=C2)C.Cl |
Origin of Product |
United States |
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